N'-(3-{[2-(Ethenyloxy)ethyl]amino}propanoyl)-2-hydroxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-{[2-(Ethenyloxy)ethyl]amino}propanoyl)-2-hydroxybenzohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethenyloxyethyl group, an amino group, and a hydroxybenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-{[2-(Ethenyloxy)ethyl]amino}propanoyl)-2-hydroxybenzohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Ethenyloxyethyl Intermediate: This step involves the reaction of ethylene oxide with an appropriate alcohol to form the ethenyloxyethyl group.
Amination: The ethenyloxyethyl intermediate is then reacted with a suitable amine to introduce the amino group.
Acylation: The resulting compound undergoes acylation with a propanoyl chloride derivative to form the propanoyl intermediate.
Hydrazide Formation: Finally, the propanoyl intermediate is reacted with 2-hydroxybenzohydrazide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of N’-(3-{[2-(Ethenyloxy)ethyl]amino}propanoyl)-2-hydroxybenzohydrazide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(3-{[2-(Ethenyloxy)ethyl]amino}propanoyl)-2-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amino and hydroxy groups in the compound can participate in nucleophilic substitution reactions with appropriate electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous solvents under inert atmosphere.
Substitution: Various electrophiles such as alkyl halides, acyl chlorides; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups.
Scientific Research Applications
N’-(3-{[2-(Ethenyloxy)ethyl]amino}propanoyl)-2-hydroxybenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential, particularly in the development of novel drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of N’-(3-{[2-(Ethenyloxy)ethyl]amino}propanoyl)-2-hydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For instance, the hydroxybenzohydrazide moiety may interact with active sites of enzymes, inhibiting their function. Additionally, the ethenyloxyethyl group can enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide: Commonly used in peptide synthesis and bioconjugation.
N-Hydroxybenzohydrazide: Known for its applications in medicinal chemistry and as an intermediate in organic synthesis.
Uniqueness
N’-(3-{[2-(Ethenyloxy)ethyl]amino}propanoyl)-2-hydroxybenzohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C14H19N3O4 |
---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
N'-[3-(2-ethenoxyethylamino)propanoyl]-2-hydroxybenzohydrazide |
InChI |
InChI=1S/C14H19N3O4/c1-2-21-10-9-15-8-7-13(19)16-17-14(20)11-5-3-4-6-12(11)18/h2-6,15,18H,1,7-10H2,(H,16,19)(H,17,20) |
InChI Key |
IYOVONVWQCYRBL-UHFFFAOYSA-N |
Canonical SMILES |
C=COCCNCCC(=O)NNC(=O)C1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.